Cas no 94064-24-1 (1-(p-Tolyl)quinazolin-4(1H)-one)

1-(p-Tolyl)quinazolin-4(1H)-one is a versatile compound with significant advantages. It exhibits potent antioxidant properties, making it suitable for various applications in pharmaceutical and agrochemical industries. Its unique structure confers high stability, enhancing its shelf-life and reducing degradation. This compound also displays excellent solubility, facilitating its use in diverse formulations. The presence of the p-tolyl group imparts specific functional properties, broadening its potential applications in drug discovery and material science.
1-(p-Tolyl)quinazolin-4(1H)-one structure
94064-24-1 structure
Product Name:1-(p-Tolyl)quinazolin-4(1H)-one
CAS No:94064-24-1
MF:C15H12N2O
MW:236.268583297729
CID:3167413
PubChem ID:13402150
Update Time:2025-11-01

1-(p-Tolyl)quinazolin-4(1H)-one Chemical and Physical Properties

Names and Identifiers

    • VHC98721
    • 94064-24-1
    • 1-(4-methylphenyl)-1,4-dihydroquinazolin-4-one
    • 1-(p-Tolyl)quinazolin-4(1H)-one
    • Inchi: 1S/C15H12N2O/c1-11-6-8-12(9-7-11)17-10-16-15(18)13-4-2-3-5-14(13)17/h2-10H,1H3
    • InChI Key: LVKWBSPZFIZKGG-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC=CC=2N(C=N1)C1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 236.094963011Da
  • Monoisotopic Mass: 236.094963011Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 344
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 32.7Ų

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Additional information on 1-(p-Tolyl)quinazolin-4(1H)-one

Introduction to 1-(p-Tolyl)quinazolin-4(1H)-one (CAS No. 94064-24-1)

1-(p-Tolyl)quinazolin-4(1H)-one, identified by the chemical compound code CAS No. 94064-24-1, is a heterocyclic organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinazoline derivatives, a class of scaffolds widely recognized for their biological activity and potential therapeutic applications. The presence of a p-tolyl (para-methylphenyl) group in its structure contributes to its unique electronic and steric properties, making it a valuable candidate for further investigation in drug discovery and development.

The quinazoline core is a nitrogen-containing aromatic heterocycle, which has been extensively studied due to its role in numerous bioactive natural products and synthetic drugs. Specifically, 1-(p-Tolyl)quinazolin-4(1H)-one exhibits structural features that are conducive to interactions with biological targets, such as enzymes and receptors. This has prompted researchers to explore its pharmacological potential, particularly in the context of modulating pathways relevant to diseases like cancer, inflammation, and infectious disorders.

In recent years, the development of novel quinazoline-based compounds has been driven by advancements in synthetic methodologies and computational chemistry. These tools have enabled the efficient design and synthesis of structurally diverse derivatives, including 1-(p-Tolyl)quinazolin-4(1H)-one, allowing for a more systematic evaluation of their biological activities. The incorporation of the p-tolyl group not only enhances the compound's solubility but also influences its binding affinity to biological targets, making it an attractive scaffold for medicinal chemists.

One of the most compelling aspects of 1-(p-Tolyl)quinazolin-4(1H)-one is its potential as an intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged this compound to develop novel molecules with improved pharmacokinetic profiles and enhanced target specificity. For instance, derivatives of this scaffold have been investigated for their ability to inhibit kinases, which are critical enzymes in many signaling pathways involved in disease progression. The p-tolyl substituent plays a pivotal role in fine-tuning the electronic properties of the quinazoline ring, thereby modulating the compound's interaction with biological targets.

The synthesis of 1-(p-Tolyl)quinazolin-4(1H)-one typically involves multi-step organic reactions, starting from readily available precursors such as p-toluidine and anthranilic acid derivatives. Modern synthetic approaches often employ catalytic methods to improve efficiency and reduce waste, aligning with green chemistry principles. These advancements have not only streamlined the production process but also made it more sustainable, which is increasingly important in pharmaceutical research.

From a biological perspective, 1-(p-Tolyl)quinazolin-4(1H)-one has been shown to exhibit promising activities in preclinical models. Studies have demonstrated its ability to modulate various cellular processes, including proliferation, apoptosis, and inflammation. The quinazoline core is known to interact with enzymes such as tyrosine kinases, which are overexpressed in many cancers. Additionally, the p-tolyl group contributes to steric hindrance that can enhance binding affinity without compromising selectivity. This dual functionality makes 1-(p-Tolyl)quinazolin-4(1H)-one a versatile scaffold for developing targeted therapies.

Recent research has also highlighted the compound's potential in combination therapy strategies. By pairing 1-(p-Tolyl)quinazolin-4(1H)-one with other agents that act through different mechanisms, researchers aim to achieve synergistic effects that could overcome drug resistance and improve treatment outcomes. This approach underscores the importance of understanding the molecular interactions mediating the biological effects of quinazoline derivatives like this one.

The development of 1-(p-Tolyl)quinazolin-4(1H)-one as a lead compound has also benefited from computational modeling techniques. Molecular docking studies have been instrumental in predicting how this molecule might interact with specific protein targets at an atomic level. These simulations have guided the optimization process by identifying key structural features that enhance binding affinity and selectivity. Such high-throughput virtual screening methods have accelerated the discovery pipeline for novel bioactive compounds.

In conclusion, 1-(p-Tolyl)quinazolin-4(1H)-one (CAS No. 94064-24-1) represents a significant advancement in quinazoline-based drug discovery. Its unique structural features and promising biological activities make it a valuable asset for further exploration in medicinal chemistry. As research continues to uncover new therapeutic applications for this scaffold, 1-(p-Tolyl)quinazolin-4(1H)-one is poised to play a crucial role in developing next-generation treatments for various diseases.

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